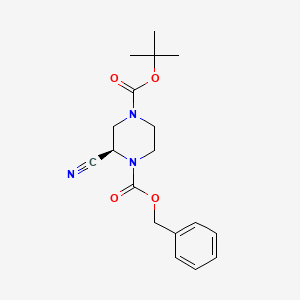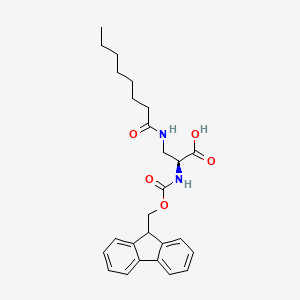
Fmoc-l-dap(octanoyl)-oh
Vue d'ensemble
Description
“Fmoc-l-dap(octanoyl)-oh” is also known as Nalpha-Fmoc-Nbeta-Octanoyl-2,3-diaminopropionic acid . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of “Fmoc-l-dap(octanoyl)-oh” involves various methods such as asymmetric synthesis, modified amino acids, tailor-made amino acids, enzymatic synthesis, protonation and deprotonation, protection and deprotection, proteolytic synthesis, fermentative synthesis, and amino alcohols synthesis .Molecular Structure Analysis
The molecular formula of “Fmoc-l-dap(octanoyl)-oh” is C26H32N2O5. Its molecular weight is 452.54 g/mol .Chemical Reactions Analysis
“Fmoc-l-dap(octanoyl)-oh” is involved in various chemical reactions such as de novo peptide sequencing, amino acid composition analysis, and chiral analysis of amino acids . A high-yielding total synthesis of daptomycin, an important clinical antibiotic, was developed using Fmoc-l-dap(octanoyl)-oh .Physical And Chemical Properties Analysis
“Fmoc-l-dap(octanoyl)-oh” appears as a white powder . It has a predicted density of 1.188±0.06 g/cm3 and a predicted boiling point of 709.5±60.0 °C .Applications De Recherche Scientifique
Biocompatible Hydrogels
Fmoc-L-Dap(Octanoyl)-OH: is instrumental in the synthesis of peptide-based hydrogels (PHGs) . These hydrogels are highly biocompatible, making them suitable for a range of biological applications. They can be used to create a physiologically relevant environment for in vitro experiments, which is crucial for tissue engineering and regenerative medicine .
Drug Delivery Systems
The amphiphilic nature of peptides derived from Fmoc-L-Dap(Octanoyl)-OH allows them to form self-assembling hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, making them excellent candidates for drug delivery systems .
Diagnostic Imaging Tools
Due to their biocompatibility and ability to form stable structures, PHGs containing Fmoc-L-Dap(Octanoyl)-OH can be used as contrast agents or carriers for diagnostic imaging. This application is particularly valuable in the field of medical imaging .
Tissue Engineering Scaffolds
Fmoc-L-Dap(Octanoyl)-OH-based hydrogels can act as scaffolds for tissue engineering. They provide a supportive matrix that can fully support cell adhesion, survival, and duplication, which is essential for the development of artificial tissues .
Bioprinting Material
The structural properties of Fmoc-L-Dap(Octanoyl)-OH hydrogels make them potential materials for bioprinting applications. Their ability to maintain shape and support cellular structures is beneficial for creating complex biological models .
Antibacterial Applications
The self-assembling properties of Fmoc-L-Dap(Octanoyl)-OH peptides can be harnessed to create surfaces with antibacterial properties. This application is significant for developing sterile medical devices and implants .
Catalytic Properties
Fmoc-L-Dap(Octanoyl)-OH derivatives can exhibit catalytic properties, which can be utilized in various chemical reactions. This opens up possibilities for their use in synthetic chemistry and industrial processes .
Therapeutic Applications
Peptides containing Fmoc-L-Dap(Octanoyl)-OH have the potential to be used in therapeutic applications. Their biocompatibility and functional versatility allow them to interact with biological systems in a way that can modulate physiological responses .
Orientations Futures
Mécanisme D'action
Target of Action
Fmoc-l-dap(octanoyl)-oh is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in the modification of amino acids and short peptides . The primary targets of Fmoc-l-dap(octanoyl)-oh are the amino acids and peptides that it modifies. The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .
Mode of Action
The Fmoc group in Fmoc-l-dap(octanoyl)-oh interacts with its targets (amino acids and peptides) through a process known as self-assembly . This process is driven by the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The self-assembly of Fmoc-modified amino acids and short peptides can lead to the formation of various functional materials . These materials can have applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . The exact biochemical pathways affected by Fmoc-l-dap(octanoyl)-oh would depend on the specific amino acids and peptides it modifies.
Pharmacokinetics
The self-assembly properties of fmoc-modified amino acids and peptides suggest that they may have unique pharmacokinetic profiles .
Result of Action
The result of Fmoc-l-dap(octanoyl)-oh’s action is the formation of self-assembled structures from the modified amino acids and peptides . These structures can form hydrogels under mild conditions . The hydrogel formed by Fmoc-l-dap(octanoyl)-oh is elastic, reversible, and injectable .
Action Environment
The action of Fmoc-l-dap(octanoyl)-oh is influenced by environmental factors. For instance, the self-assembly process prefers to occur under mild conditions . Additionally, the presence of water can induce gelation . Therefore, the environment plays a crucial role in the action, efficacy, and stability of Fmoc-l-dap(octanoyl)-oh.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-2-3-4-5-6-15-24(29)27-16-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,2-6,15-17H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFAUGZXBGIJDJ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153866 | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-dap(octanoyl)-oh | |
CAS RN |
1423018-04-5 | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)
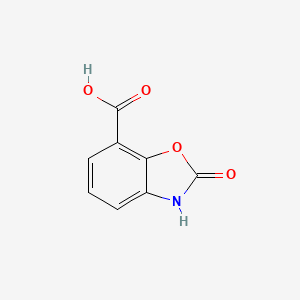
![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)
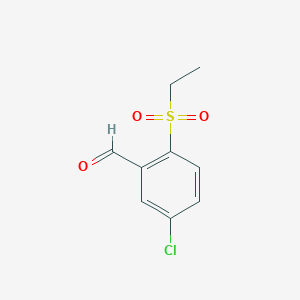
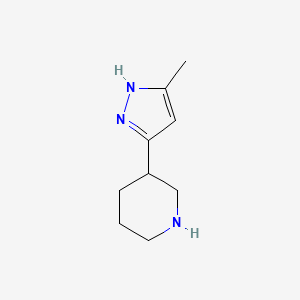
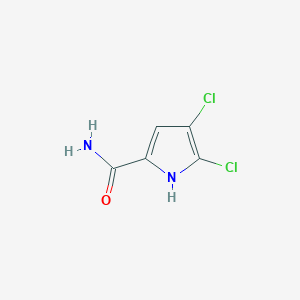
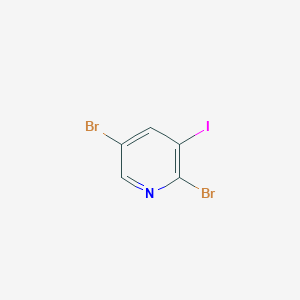

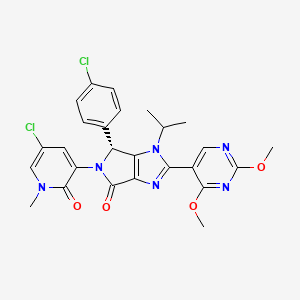
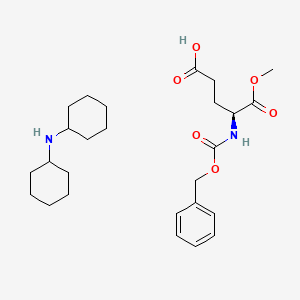
![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)


